molecular formula C12H16OSe B12916066 Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran

Cat. No.: B12916066
M. Wt: 255.23 g/mol
InChI Key: HEZGPNCADCTNQG-GHMZBOCLSA-N
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Description

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran is a compound that belongs to the class of organoselenium compounds. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the phenylselanyl group in the molecule imparts distinctive reactivity and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of unsaturated alcohols in the presence of phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) and various Lewis bases (e.g., piperidine, triethylamine, pyridine, and quinoline) or Lewis acids (e.g., cobalt(II) chloride, tin(II) chloride) as additives . The reaction conditions are generally mild, and the process is highly regioselective, favoring the formation of the tetrahydrofuran ring over other possible cyclic ethers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran can undergo several types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique reactivity and biological effects.

    Industry: It may be used in the development of new materials and chemical processes that leverage its unique properties.

Mechanism of Action

The mechanism of action of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with molecular targets through the phenylselanyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cis-5-methyl-2-(phenylselanyl)tetrahydrofuran: A closely related compound with similar structural features.

    2,5-Dimethyltetrahydrofuran: A structurally related compound without the phenylselanyl group.

    Tetrahydro-2,2-dimethyl-5-(2-(phenylselanyl)propan-2-yl)furan: Another selenium-containing tetrahydrofuran derivative.

Uniqueness

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran is unique due to the specific positioning of the phenylselanyl group, which imparts distinct reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

(2R,5R)-2-methyl-5-(phenylselanylmethyl)oxolane

InChI

InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/t10-,11-/m1/s1

InChI Key

HEZGPNCADCTNQG-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C[Se]C2=CC=CC=C2

Canonical SMILES

CC1CCC(O1)C[Se]C2=CC=CC=C2

Origin of Product

United States

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